molecular formula C16H23NO5S B7701080 Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate CAS No. 380459-42-7

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B7701080
CAS No.: 380459-42-7
M. Wt: 341.4 g/mol
InChI Key: CSZRHOWJGWFSCK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a piperidine-based small molecule, it belongs to a class of sulfonyl piperidine carboxylate esters that serve as critical synthetic intermediates and scaffolds in drug discovery. Its core structure, featuring a piperidine ring substituted with an ethoxyphenyl sulfonyl group and an ethyl carboxylate, is frequently utilized in the design and synthesis of novel bioactive molecules. This compound is valued for its potential in developing therapeutic agents, particularly given that structurally related sulfonyl piperidine derivatives have demonstrated potent biological activities. For instance, similar compounds have been investigated as cathepsin K inhibitors, which are a promising target for anti-osteoporosis therapies, and have shown efficacy in increasing bone mineral density in preclinical models . Furthermore, sulfonyl piperidine derivatives are explored for their antimicrobial potential and anti-enzymatic activities, highlighting the versatility of this chemical scaffold . The ethoxy and sulfonyl functional groups on the aromatic ring are key modulators of the compound's electronic properties and its interactions with biological targets, influencing both binding affinity and selectivity. The ethyl ester moiety often serves as a synthetically tractable handle for further functionalization, such as hydrolysis to carboxylic acids or amide coupling reactions, to generate diverse chemical libraries for biological screening . This product is provided for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use and to handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-3-21-14-5-7-15(8-6-14)23(19,20)17-11-9-13(10-12-17)16(18)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZRHOWJGWFSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl sulfonyl chloride.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Potential
Research indicates that derivatives of ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition is crucial for managing type 2 diabetes by slowing glucose absorption in the intestines. For instance, compounds derived from this structure have shown IC50 values as low as 40.62 µM, indicating strong potential for therapeutic use in diabetes management .

Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies reveal that it exhibits substantial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 8.00 µM for certain derivatives . This suggests its potential utility in developing new antibacterial agents.

Biological Research

Enzyme Interaction Studies
The structural features of this compound make it a valuable candidate for studying enzyme interactions and receptor binding. Its ability to modulate enzyme activity can be harnessed to elucidate mechanisms of action in various biological pathways. This aspect is particularly relevant in drug discovery and development processes.

Cellular Pathway Investigations
The compound's interactions at the cellular level can provide insights into signaling pathways and metabolic processes. By using this compound in cellular assays, researchers can investigate its effects on cell proliferation, apoptosis, and other key biological functions .

Industrial Applications

Material Development
In the industrial sector, this compound may be utilized in creating advanced materials with specific properties. Its chemical stability and reactivity can be exploited to develop polymers or coatings that require enhanced performance characteristics.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µM)
8eSalmonella typhi8.00
8fEscherichia coli8.21
8cBacillus subtilis8.56
8cStaphylococcus aureus8.86

Table 2: α-Glucosidase Inhibition by Derivatives

CompoundIC50 (µM)
8e40.62
8d48.64

Case Studies

Case Study: Antidiabetic Activity Assessment
In a study focused on the antidiabetic potential of sulfonamide derivatives, researchers synthesized various compounds based on this compound. The results demonstrated that several derivatives significantly inhibited α-glucosidase activity, highlighting their potential as therapeutic agents for type 2 diabetes management .

Case Study: Antibacterial Efficacy Evaluation
Another investigation assessed the antibacterial properties of these compounds against clinically relevant bacterial strains. The study concluded that certain derivatives not only inhibited bacterial growth effectively but also showed promise for further development into new antibiotics due to their low MIC values .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylate (CAS RN: Not specified)

  • Molecular Formula: C₁₄H₁₆ClNO₄S
  • Molecular Weight : 329.80 g/mol
  • Key Differences: The 4-chlorophenyl sulfonyl group replaces the 4-ethoxyphenyl group.
  • Synthesis : Reacts 4-chlorobenzenesulfonyl chloride with ethyl piperidine-4-carboxylate under basic conditions (pH 9–10, Na₂CO₃), similar to the target compound’s synthesis .

Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate (CAS RN: 291292-03-0)

  • Molecular Formula : C₁₄H₁₇ClN₂O₆S
  • Molecular Weight : 376.81 g/mol
  • Key Differences : Addition of a nitro group at the 3-position of the chlorophenyl ring introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or interactions with biological targets .

Ethyl 4-[(4-Chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate (CAS RN: Not specified)

  • Molecular Formula: C₂₂H₂₄ClNO₄S
  • Molecular Weight : 450.00 g/mol
  • Key Differences: A 4-methylbenzyl group at the piperidine nitrogen and dual substituents (sulfonyl and carboxylate) at the 4-position.

Physicochemical Properties and Reactivity

Compound Name Substituent (R) Molecular Weight (g/mol) LogP* (Predicted) Synthetic Yield (%)
Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate 4-Ethoxyphenyl 325.38 2.1 75–80†
Ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate 4-Chlorophenyl 329.80 2.8 70–75
Ethyl 1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylate 4-Chloro-3-nitrophenyl 376.81 1.5 60–65

*LogP values estimated using fragment-based methods.
†Assumed based on analogous synthesis conditions .

Key Observations:

  • Solubility : The ethoxy group in the target compound improves water solubility compared to chloro or nitro derivatives due to its oxygen-based polarity .
  • Reactivity : Nitro-substituted analogues exhibit higher reactivity in nucleophilic aromatic substitution (e.g., reduction to amines) .

Biological Activity

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and enzyme inhibitory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C17H23NO4S
  • Molecular Weight : 345.44 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and ethoxy-substituted aromatic compounds. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR and mass spectrometry for characterization.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against several bacterial strains. In vitro studies have shown effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Bacillus subtilis
  • Salmonella typhi

The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these pathogens, with results summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus15
Pseudomonas aeruginosa20
Bacillus subtilis25
Salmonella typhi30

Enzyme Inhibition

In addition to antibacterial activity, the compound exhibits enzyme inhibitory effects, particularly on α-glucosidase. This property is crucial for managing postprandial blood glucose levels, making it a candidate for diabetes management.

The IC50 values for α-glucosidase inhibition were determined through enzyme assays, revealing effective concentrations that inhibit enzyme activity significantly.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Tropical Journal of Pharmaceutical Research evaluated the antibacterial activity of various synthesized piperidine derivatives, including this compound. The study reported that this compound showed a substantial inhibition rate against all tested strains, with the highest activity noted against Staphylococcus aureus .
  • Enzyme Inhibition Study : Another research focused on the α-glucosidase inhibitory activity of this compound, demonstrating a competitive inhibition mechanism. The study provided detailed kinetic parameters, showing that the compound could be a valuable addition to therapeutic strategies for managing diabetes .
  • Molecular Docking Analysis : Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies suggest that the compound forms stable interactions with key residues in the active site of α-glucosidase, further supporting its potential as an inhibitor .

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